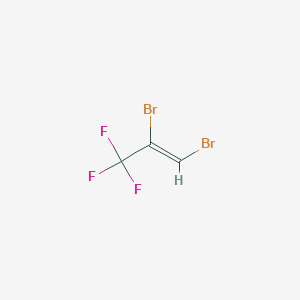![molecular formula C12H16Si B1586887 2-[(Trimethylsilyl)ethynyl]toluene CAS No. 3989-15-9](/img/structure/B1586887.png)
2-[(Trimethylsilyl)ethynyl]toluene
Vue d'ensemble
Description
2-[(Trimethylsilyl)ethynyl]toluene, commonly known as TMS-ethynyl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMS-ethynyl is a derivative of toluene and is widely used as a reagent in organic synthesis. It has also been studied for its potential pharmacological applications.
Applications De Recherche Scientifique
Radical Synthesis of Antimetabolites
A radical method employing 2-[(Trimethylsilyl)ethynyl]toluene derivatives, such as ethynyldimethylsilyl (EDMS) and [2-(trimethylsilyl)ethynyl]dimethylsilyl (TEDMS) ethers, has been developed for the stereoselective introduction of ethynyl groups. This method proved significant in synthesizing novel antimetabolites like 2'-deoxy-2'-C-ethynyluridine and cytidine, indicating potential in medicinal chemistry (Sukeda, Ichikawa, Matsuda, & Shuto, 2003).
Organometallic Complexes and Bond Formation
In the realm of organometallic chemistry, treatment of certain complexes with ethyne in toluene, including derivatives of 2-[(Trimethylsilyl)ethynyl]toluene, leads to various carbon−carbon bond coupling reactions. This highlights its role in the formation of complex structures such as π-metallabenzene complexes, showcasing its versatility in synthetic organometallic chemistry (Lin, Wilson, & Girolami, 1997).
Electrophilic Aromatic Substitution
In a study on electrophilic aromatic substitution, 1,4-Bis(trimethylsilyl)buta-1,3-diyne, a compound related to 2-[(Trimethylsilyl)ethynyl]toluene, exhibited high ortho-selectivity when reacting with aromatic hydrocarbons. This finding is significant for understanding regioselective reactions in organic synthesis (Yonehara, Kido, & Yamaguchi, 2000).
Organoboration Reactions
The reactivity of bis(trimethylsilylethynyl)sulfane, related to 2-[(Trimethylsilyl)ethynyl]toluene, with triethylborane via 1,1-organoboration reveals complex reaction pathways leading to various organoborated products. These findings contribute to the understanding of silicon-containing compound reactivity in organoboration (Wrackmeyer & Süss, 1996).
Novel Catalyzed Reactions
Recent developments in catalysis involve using trimethylsilyl-substituted alkynes with specific reagent systems in toluene, leading to homo-coupling of silyl-substituted alkynes. This emphasizes its role in facilitating novel catalytic reactions in organic synthesis (Ramazanov et al., 2021).
Aminobenzylation Processes
Aminobenzylation of aldehydes with toluenes, using derivatives of 2-[(Trimethylsilyl)ethynyl]toluene, has been developed. This process highlights its role in the synthesis of bioactive compounds and showcases its broad functional group tolerance (Liu, Walsh, & Mao, 2019).
Gas-Phase Heteroaromatic Substitution
Studies on gas-phase heteroaromatic substitution involving trimethylsilyl cations and aromatic hydrocarbons like toluene reveal significant insights into the silylation reactions, contributing to the understanding of gas-phase chemistry (Crestoni, Fornarini, & Speranza, 1990).
Synthesis of Fluorene-Based Compounds
The synthesis of various fluorene-based compounds employing 2-[(Trimethylsilyl)ethynyl]toluene demonstrates its utility in creating complex organic structures with potential applications in material science (Khan et al., 2003).
Propriétés
IUPAC Name |
trimethyl-[2-(2-methylphenyl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-11-7-5-6-8-12(11)9-10-13(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJCCZAVVWWXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403555 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Trimethylsilyl)ethynyl]toluene | |
CAS RN |
3989-15-9 | |
| Record name | 1-Methyl-2-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Trimethylsilyl)ethynyl]toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Trimethylsilyl)ethynyl]toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

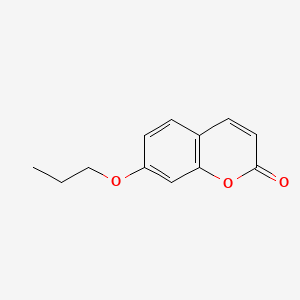
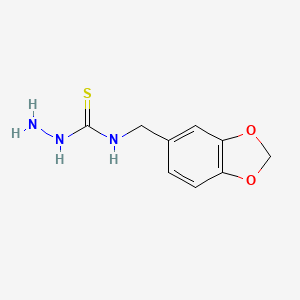
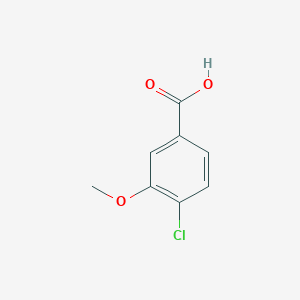
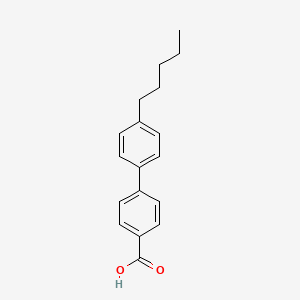
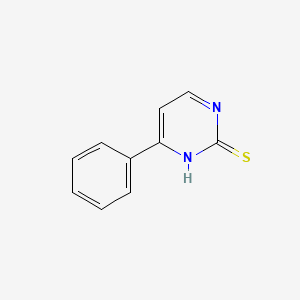
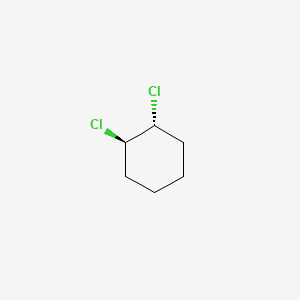
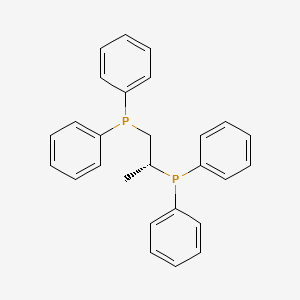
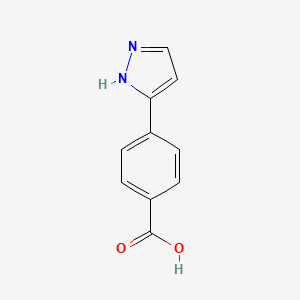
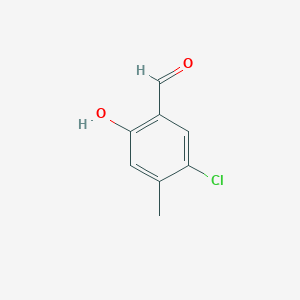
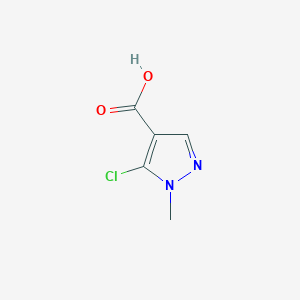
![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)


